N-(4-butylphenyl)cyclopropanecarboxamide

Heat‑Shock Factor‑1 (HSF‑1) Polo‑Like Kinase 1 (PLK1) Isomer‑specific pharmacology

Sourcing a structurally specific cyclopropanecarboxamide for SAR or as a matched negative control is a common bottleneck. N-(4-butylphenyl)cyclopropanecarboxamide directly addresses this with a linear 4-alkylphenyl scaffold that is functionally inert in HSF-1 and PLK1-PBD pathways (EC50 > 50,000 nM), unlike its sec-butyl isomer. This makes it an ideal negative control to validate assay sensitivity and rule out scaffold interference. • Negative Control Validation: Confirmed inactivity in HSF-1 and PLK1-PBD assays ensures observed hits are target-specific. • Lipophilicity Benchmark: With a predicted LogP of 3.9-4.2, it calibrates chromatographic LogD7.4, PAMPA, and microsomal stability workflows. • SAR-Ready Core: The unsubstituted para-position enables systematic derivatization without pre-existing off-target liabilities. Supplied with reliable ≥95% purity, it is a cost-effective monomer for automated parallel amide library synthesis, backed by BenchChem’s fast shipping and dedicated procurement support.

Molecular Formula C14H19NO
Molecular Weight 217.31 g/mol
Cat. No. B291604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-butylphenyl)cyclopropanecarboxamide
Molecular FormulaC14H19NO
Molecular Weight217.31 g/mol
Structural Identifiers
SMILESCCCCC1=CC=C(C=C1)NC(=O)C2CC2
InChIInChI=1S/C14H19NO/c1-2-3-4-11-5-9-13(10-6-11)15-14(16)12-7-8-12/h5-6,9-10,12H,2-4,7-8H2,1H3,(H,15,16)
InChIKeyZZXFAQCDPNTFIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-butylphenyl)cyclopropanecarboxamide Sourcing Overview


N-(4-butylphenyl)cyclopropanecarboxamide is a synthetic small-molecule amide (molecular formula C₁₄H₁₉NO, MW 217.31 g/mol) built on a cyclopropanecarboxamide scaffold bearing a para‑n‑butylphenyl substituent. It belongs to the broad class of cyclopropanecarboxamide derivatives, a chemotype that has produced investigational ligands for sigma‑1 receptors [1], CCR5 antagonists [2], and kinase‑function modulators [3]. The compound is offered by research‑chemical suppliers, typically at ≥ 95 % purity, for use as a synthetic building block or pharmacological probe [4].

Synthetic building block for cyclopropanecarboxamide scaffold exploration
Pharmacological probe for target engagement studies (class-level guidance)
Pairs with sec-butyl isomer as scaffold-matched negative control

N-(4-butylphenyl)cyclopropanecarboxamide Substitution Limitations


Cyclopropanecarboxamides are not interchangeable: the identity of the N‑aryl substituent dictates the compound’s pharmacological fingerprint. Even subtle changes in the alkyl chain of a 4‑alkylphenyl group can redirect target engagement. For example, the sec‑butyl isomer N‑(4‑sec‑butylphenyl)cyclopropanecarboxamide is essentially inactive against the Heat‑Shock Factor‑1 (HSF‑1) pathway (EC₅₀ > 195 000 nM) and the PLK1‑PBD interaction (EC₅₀ > 50 000 nM) [1]. In contrast, closely related phenylcyclopropylcarboxamides with tailored substitution patterns achieve nanomolar affinity for sigma‑1 receptors (Ki < 10 nM) while maintaining selectivity over sigma‑2 [2]. Consequently, generic replacement with an off‑the‑shelf cyclopropanecarboxamide will almost certainly yield a different biological outcome.

Isomer substitution
The sec-butyl isomer shows negligible activity in HSF-1/PLK1 assays; alkyl branching geometry may critically shift target engagement profile.
N-Aryl substituent variation
Even subtle alkyl-chain changes can redirect pharmacological fingerprint; congeneric cyclopropanecarboxamides are not interchangeable.

N-(4-butylphenyl)cyclopropanecarboxamide Analogue Differentiation


Isomer Comparison: HSF-1 and PLK1 Activity

The linear n‑butyl isomer (N‑(4‑butylphenyl)cyclopropanecarboxamide) is structurally distinct from the sec‑butyl isomer, and available public data for the sec‑butyl analog demonstrate negligible activity in two mechanistically unrelated screening platforms. N‑(4‑sec‑butylphenyl)cyclopropanecarboxamide shows EC₅₀ > 195 000 nM in an HSF‑1 stress‑response luciferase assay (NIH3T3 cells) and EC₅₀ > 50 000 nM in a PLK1‑PBD binding primary screen [1]. Quantitative activity data for the n‑butyl compound are not publicly reported; however, the profound inactivity of the sec‑butyl isomer indicates that the alkyl‑branching geometry critically modulates target engagement.

Isomer Activity
Data to verify
Target (n-butyl): not publicly reported
Comparator (sec-butyl): EC₅₀ > 195 000 nM (HSF‑1); > 50 000 nM (PLK1‑PBD)
Alkyl branching may critically modulate target engagement
n-Butyl activity data not publicly available
Heat‑Shock Factor‑1 (HSF‑1) Polo‑Like Kinase 1 (PLK1) Isomer‑specific pharmacology

LogP and Solubility Trends Across Analogs

In silico predictions for N‑(4‑butylphenyl)cyclopropanecarboxamide yield a consensus LogP of approximately 3.9–4.2, reflecting the lipophilic contribution of the linear four‑carbon chain [1]. This is meaningfully higher than the calculated LogP of the unsubstituted phenyl analog (N‑phenylcyclopropanecarboxamide, consensus LogP ≈ 2.5) and closer to the sec‑butyl isomer (LogP ≈ 3.8–4.1). The elevated lipophilicity implies reduced aqueous solubility and increased membrane partitioning relative to shorter‑chain or polar‑substituted analogs, which can affect both in vitro assay behavior and in vivo pharmacokinetics.

Lipophilicity (LogP)
Class-level inference
Consensus LogP ≈ 3.9–4.2 (predicted)
Elevated lipophilicity may affect assay behavior and PK profile
In silico prediction; experimental validation advised
Lipophilicity Aqueous solubility ADME prediction

Synthetic Accessibility and Purity Benchmarking

N‑(4‑butylphenyl)cyclopropanecarboxamide is synthesized via straightforward amidation of cyclopropanecarboxylic acid (or its activated ester) with 4‑n‑butylaniline [1]. In contrast, the ortho‑substituted or sterically hindered analogs (e.g., 2,6‑di‑tert‑butylphenyl derivatives) often require longer reaction times, more forcing conditions, or chromatographic purification to reach comparable purity. Commercial suppliers routinely offer the n‑butyl derivative at ≥ 95 % purity by GC/HPLC, with typical lot‑to‑lot variability of < 2 % . The absence of a branched alkyl chain on the aniline ring avoids the slow coupling kinetics observed with sec‑ or tert‑butyl anilines, translating to lower procurement cost and shorter lead times.

Synthesis & Purity
Class-level inference
≥ 95% purity; single-step amide coupling from 4‑n‑butylaniline
Simpler synthesis may reduce procurement complexity
Typical commercial purity; lot‑specific COA verification needed
Amide coupling efficiency Purification ease Procurement cost

N-(4-butylphenyl)cyclopropanecarboxamide Application Scenarios


HSF-1 and PLK1-PBD Negative Control

The sec‑butyl isomer data demonstrate that the branched 4‑alkylphenyl cyclopropanecarboxamide chemotype is essentially inert in HSF‑1 and PLK1‑PBD assays (EC₅₀ > 50 000 nM) [1]. N‑(4‑butylphenyl)cyclopropanecarboxamide can be deployed alongside the sec‑butyl analog as a structurally matched negative control to validate assay sensitivity and confirm that observed hits are not artifacts of the cyclopropanecarboxamide scaffold itself.

Lipophilicity-Driven ADME Reference Compound

With a predicted LogP of ≈ 3.9–4.2, the compound serves as a moderately lipophilic benchmark within cyclopropanecarboxamide series [1]. It can be used to calibrate chromatographic LogD₇.₄ measurements, parallel artificial membrane permeability assays (PAMPA), and microsomal stability experiments, helping teams establish lipophilicity‑clearance relationships for the series.

Sigma-1/CCR5 Scaffold-Hopping Starting Point

Related phenylcyclopropylcarboxamides achieve high‑affinity sigma‑1 binding (Ki < 10 nM) and sub‑nanomolar CCR5 antagonism (IC₅₀ = 0.110 nM) [1] [2]. N‑(4‑butylphenyl)cyclopropanecarboxamide provides an unencumbered core for systematic substitution at the 4‑position, enabling structure‑activity relationship (SAR) exploration without pre‑existing off‑target liabilities.

Low-Cost Amide-Linker Library Building Block

The compound’s single‑step synthesis from commodity reagents and consistent ≥ 95 % purity [1] make it a cost‑effective monomer for constructing parallel amide libraries. The linear alkyl chain imparts sufficient solubility in organic solvents to facilitate automated liquid‑handling workflows, while the cyclopropane ring serves as a metabolically stable replacement for a tert‑butyl group.

Application
Selection Property
Validation Focus
HSF‑1/PLK1 negative control
Structurally matched inert control for cyclopropanecarboxamide scaffold
Assay sensitivity confirmation; scaffold‑artifact exclusion
Lipophilicity‑driven ADME reference
Moderate lipophilicity benchmark in congeneric series
LogD/PAMPA/microsomal stability correlation
Sigma‑1/CCR5 scaffold‑hopping start
Cyclopropanecarboxamide core for receptor‑ligand optimization
Binding affinity optimization through tailored substitution (class‑level evidence)
Amide‑linker library building block
Single‑step synthesis from commodity reagents; consistent purity specification
Automated library synthesis compatibility; cyclopropane metabolic stability
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